molecular formula C15H16F3N5O B5523039 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide

Cat. No.: B5523039
M. Wt: 339.32 g/mol
InChI Key: USQWSTHYTUQWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide, also known as TTN-20, is a novel small molecule inhibitor that has been studied for its potential therapeutic applications. TTN-20 has been shown to have promising effects on various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

Electrolytic Coloring of Anodized Aluminum

R. Moshohoritou et al. (1994) explored heterocyclic organic compounds, including nicotinic acid and imidazole, for their influence on the throwing power and stability of Tin(II) solutions during the A-C coloring of anodized aluminum. This study provides insights into the application of similar compounds in material science, particularly in enhancing the durability and aesthetic properties of anodized aluminum surfaces R. Moshohoritou, I. Tsangaraki-Kaplanoglou, C. Kotsira, 1994.

Photochemical Release of Aromatic Heterocycles

Ao Li et al. (2016) investigated complexes containing nicotinamide and imidazole, demonstrating their ability for selective release of heterocycles upon irradiation with visible light. This research highlights the potential of using such complexes in photochemically triggered processes, with applications ranging from controlled drug delivery to the development of light-activated molecular switches Ao Li, Jessica K. White, Karan Arora, et al., 2016.

Insecticide Action Mechanism

Ming‐Yie Liu and J. Casida (1993) provided a direct approach to understanding the mode of action of imidacloprid, a compound structurally related to nicotinamides, by examining its high affinity specific binding to the insect nicotinic acetylcholine receptor. This study underscores the relevance of nicotinamide derivatives in developing targeted insecticides with specific action mechanisms Ming‐Yie Liu, J. Casida, 1993.

Metabolism in Higher Plants

Ayu Matsui et al. (2007) explored the metabolism of nicotinamide in plants, indicating its role in the synthesis of important biological molecules. This research is pivotal for understanding how nicotinamide derivatives can influence plant biochemistry and physiology, with implications for agriculture and plant science Ayu Matsui, Yuling Yin, K. Yamanaka, et al., 2007.

Aquaporin Inhibition

Marianne E. Burnett et al. (2015) studied the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, highlighting its application as an aquaporin inhibitor. This suggests the potential use of nicotinamide derivatives in modulating water transport in biological systems, which could have therapeutic implications Marianne E. Burnett, Hannah M. Johnston, K. Green, 2015.

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Properties

IUPAC Name

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)11-4-3-10(12(19)24)14(22-11)23-7-1-2-9(8-23)13-20-5-6-21-13/h3-6,9H,1-2,7-8H2,(H2,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWSTHYTUQWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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